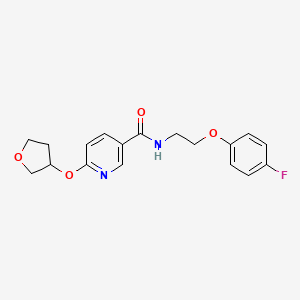
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H19FN2O4 and its molecular weight is 346.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, identified by its CAS number 2034526-63-9, is a synthetic compound with potential biological activities. The following sections detail its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19FN2O4, with a molecular weight of approximately 346.4 g/mol. Its structure includes a fluorophenoxy group and a tetrahydrofuran moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including ion channels and receptors involved in calcium signaling. A related study on nicotinamide derivatives highlighted their potential as inhibitors of the sodium-calcium exchanger (NCX), which plays a critical role in cardiac function and arrhythmias .
Biological Activity
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. The specific mechanisms are still under investigation but may involve modulation of cell cycle progression and apoptosis.
- Calcium Signaling Modulation : The compound's interaction with NCX suggests potential applications in treating conditions associated with calcium overload, such as heart failure and ischemia-reperfusion injury .
- Neuroprotective Properties : Compounds containing similar structural motifs have demonstrated neuroprotective effects in vitro, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: NCX Inhibition
A study focusing on derivatives similar to this compound found that certain analogs effectively inhibited NCX activity, with an IC50 value as low as 0.24 µM for some compounds. This suggests that targeting NCX could be a viable strategy for developing therapeutics for cardiac conditions .
Pharmacological Evaluation
In a broader pharmacological context, researchers evaluated the compound's selectivity and efficacy across various biological assays. Initial findings indicated that several derivatives showed significant activity against intracellular pathogens, demonstrating the potential for further development in infectious disease contexts .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-14-2-4-15(5-3-14)24-10-8-20-18(22)13-1-6-17(21-11-13)25-16-7-9-23-12-16/h1-6,11,16H,7-10,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMCRWWSYVTBED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














